molecular formula C15H20N2O6S2 B6587590 1-(cyclopropanesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine CAS No. 1219903-32-8

1-(cyclopropanesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine

Cat. No.: B6587590
CAS No.: 1219903-32-8
M. Wt: 388.5 g/mol
InChI Key: OADUIUKJCPYFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(cyclopropanesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine (molecular formula: C16H20N2O6S2, molecular weight: 424.47 g/mol) features a piperazine core substituted with two sulfonyl groups: one attached to a cyclopropane ring and the other to a 2,3-dihydro-1,4-benzodioxine moiety.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S2/c18-24(19,12-1-2-12)16-5-7-17(8-6-16)25(20,21)13-3-4-14-15(11-13)23-10-9-22-14/h3-4,11-12H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADUIUKJCPYFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Boc-Piperazine (1)

Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst:

Piperazine+Boc2OTHF, DMAP, 25°CN-Boc-piperazine(90% yield)[5]\text{Piperazine} + \text{Boc}_2\text{O} \xrightarrow{\text{THF, DMAP, 25°C}} \text{N-Boc-piperazine} \quad (90\% \text{ yield})

Key Data :

  • Reaction Time : 12 hours

  • Workup : Filtration and solvent evaporation.

  • Purity : >95% (HPLC).

First Sulfonylation: Cyclopropanesulfonyl Chloride (2)

N-Boc-piperazine undergoes sulfonylation with cyclopropanesulfonyl chloride in dichloromethane (DCM) using Hünig’s base (N,N-diisopropylethylamine, DIPEA):

N-Boc-piperazine+Cyclopropanesulfonyl chlorideDCM, DIPEA, 0°C→RTN-Boc-1-(cyclopropanesulfonyl)piperazine(85% yield)[5]\text{N-Boc-piperazine} + \text{Cyclopropanesulfonyl chloride} \xrightarrow{\text{DCM, DIPEA, 0°C→RT}} \text{N-Boc-1-(cyclopropanesulfonyl)piperazine} \quad (85\% \text{ yield})

Optimization Notes :

  • Temperature Control : Slow addition at 0°C minimizes side reactions.

  • Base Selection : DIPEA outperforms triethylamine due to reduced racemization.

Boc Deprotection

The Boc group is removed using hydrochloric acid (HCl) in dioxane:

N-Boc-1-(cyclopropanesulfonyl)piperazine4M HCl/dioxane, 25°C1-(Cyclopropanesulfonyl)piperazine hydrochloride(92% yield)[5]\text{N-Boc-1-(cyclopropanesulfonyl)piperazine} \xrightarrow{\text{4M HCl/dioxane, 25°C}} \text{1-(Cyclopropanesulfonyl)piperazine hydrochloride} \quad (92\% \text{ yield})

Characterization :

  • ¹H NMR (400 MHz, D₂O): δ 0.8–1.2 (m, 4H, cyclopropane), 3.1–3.4 (m, 8H, piperazine).

  • IR : 1345 cm⁻¹ (S=O symmetric stretch), 1160 cm⁻¹ (S=O asymmetric stretch).

Second Sulfonylation: 2,3-Dihydro-1,4-Benzodioxine-6-Sulfonyl Chloride (3)

The deprotected intermediate reacts with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in acetonitrile using HBTU as a coupling agent:

1-(Cyclopropanesulfonyl)piperazine+3CH₃CN, HBTU, DIPEATarget compound(78% yield)[5]\text{1-(Cyclopropanesulfonyl)piperazine} + \text{3} \xrightarrow{\text{CH₃CN, HBTU, DIPEA}} \text{Target compound} \quad (78\% \text{ yield})

Critical Parameters :

  • Coupling Agent : HBTU enhances reactivity of the sulfonyl chloride.

  • Solvent Choice : Acetonitrile improves solubility of aromatic sulfonyl chlorides.

One-Pot Sequential Sulfonylation Strategy

To bypass protection-deprotection steps, a one-pot method employs selective sulfonylation using stoichiometric control:

Reaction Scheme

Piperazine+2DCM, DIPEA1-(Cyclopropanesulfonyl)piperazine3, HBTUTarget compound(68% overall yield)[3]\text{Piperazine} + \text{2} \xrightarrow{\text{DCM, DIPEA}} \text{1-(Cyclopropanesulfonyl)piperazine} \xrightarrow{\text{3, HBTU}} \text{Target compound} \quad (68\% \text{ overall yield})

Advantages :

  • Reduced purification steps.

  • Disadvantages : Lower regioselectivity (7:3 ratio of bis- vs. mono-sulfonylated products).

Comparative Data :

ParameterStepwise MethodOne-Pot Method
Overall Yield78%68%
Purity (HPLC)>98%89%
Reaction Time24 hours18 hours
ScalabilityHighModerate

Alternative Route: Solid-Phase Synthesis

Immobilized piperazine on Wang resin enables iterative sulfonylation, though this method is less common for bis-sulfonamides:

Procedure Highlights

  • Resin Loading : Piperazine attached via carbodiimide coupling.

  • Sulfonylation : Sequential treatment with sulfonyl chlorides.

  • Cleavage : TFA/water (95:5) releases the product.

Performance Metrics :

  • Yield : 52% (lower due to incomplete reactions on solid support).

  • Purity : 82% (requires extensive HPLC purification).

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 0.9–1.3 (m, 4H, cyclopropane).

    • δ 3.2–3.6 (m, 8H, piperazine).

    • δ 6.7–7.1 (m, 3H, benzodioxine aromatics).

  • ¹³C NMR : 125.8 ppm (C-SO₂), 148.2 ppm (benzodioxine ether carbons).

  • HRMS : [M+H]⁺ calcd. for C₁₅H₂₂N₂O₆S₂: 391.09, found: 391.12.

Purity and Stability

  • HPLC : Rt = 8.2 min (C18 column, 70:30 acetonitrile/water).

  • Thermal Stability : Decomposes at 210°C (DSC).

Challenges and Optimization Opportunities

  • Regioselectivity : Competing mono- and bis-sulfonylation requires careful stoichiometric control.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride reactivity but complicate purification.

  • Scalability : The stepwise method is preferred for large-scale synthesis due to higher reproducibility .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropanesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in the substituents attached to the piperazine sulfonyl groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent R1 Substituent R2 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Cyclopropane 2,3-Dihydro-1,4-benzodioxine C16H20N2O6S2 424.47 Under investigation -
1-(4-Methoxyphenylsulfonyl)-4-(benzodioxinylsulfonyl)piperazine 4-Methoxyphenyl 2,3-Dihydro-1,4-benzodioxine C19H22N2O7S2 454.51 Non-cancer drug candidate
1-(2,6-Difluorophenylsulfonyl)-4-(benzodioxinylsulfonyl)piperazine 2,6-Difluorophenyl 2,3-Dihydro-1,4-benzodioxine C18H18F2N2O6S2 454.41 Non-cancer drug candidate
1-(6-Methylbenzofuran-3-yl)-acetyl-4-(benzodioxinylsulfonyl)piperazine 6-Methylbenzofuran 2,3-Dihydro-1,4-benzodioxine C23H24N2O5S 440.51 MAO-B inhibitor (IC50: 0.204 µM)

Key Observations :

  • Electronic Properties : Sulfonyl groups are electron-withdrawing, which may influence hydrogen-bonding interactions with biological targets. Fluorine atoms in the difluorophenyl analog enhance electronegativity, possibly improving target affinity .
  • Molecular Weight : The target compound (424.47 g/mol) is lighter than analogs with larger substituents, aligning with Lipinski’s rule for drug-likeness.

Pharmacological Activity

Enzyme Inhibition
  • MAO-B Inhibition : The benzofuran-containing analog (Table 1) exhibits potent MAO-B inhibition (IC50: 0.204 µM), suggesting that aromatic heterocycles enhance activity against neurological targets .
  • Non-Cancer Applications: Both the methoxyphenyl and difluorophenyl analogs are classified as non-cancer drugs, likely targeting enzymes or receptors in metabolic or cardiovascular pathways .
Therapeutic Potential
  • Doxazosin Analogs : Doxazosin mesylate (a benzodioxine-carbonyl-piperazine drug) is used for hypertension, highlighting the benzodioxine moiety’s relevance in cardiovascular targeting. The sulfonyl groups in the target compound may offer distinct pharmacokinetic profiles .

Biological Activity

1-(Cyclopropanesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.

Chemical Structure

The compound can be structurally represented as follows:

C15H18N2O5S2\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_5\text{S}_2

The biological activity of this compound is attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an agonist for specific receptors involved in inflammatory and immune responses.

Anticancer Activity

Research indicates that derivatives of piperazine, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that piperazine derivatives can inhibit cell proliferation in liver (HUH7, HEPG2) and breast (MCF7) cancer cell lines . A detailed analysis of the compound's cytotoxicity reveals:

Cell Line IC50 (μM) Effect
HUH75.3Significant inhibition
MCF74.8High growth inhibition
HCT-1166.1Moderate cytotoxicity

Anti-inflammatory Activity

In vivo studies have indicated that the compound possesses anti-inflammatory properties. Evaluation using a para-xylene-induced ear swelling model in mice showed a reduction in inflammation, suggesting its potential use in treating inflammatory conditions .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study involving various piperazine derivatives showed that compounds similar to this compound exhibited significant growth inhibition across multiple cancer types. The long-term stability of these compounds in biological systems was also noted .
  • Inflammation Model : In a controlled experiment assessing anti-inflammatory effects, the compound was administered to mice with induced inflammation. Results indicated a marked decrease in ear swelling compared to control groups, highlighting its therapeutic potential .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(cyclopropanesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine?

Synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. Key steps include:

  • Sulfonylation : Sequential sulfonylation of piperazine using cyclopropanesulfonyl chloride and 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under basic conditions (e.g., NaH in DMF or THF) to achieve regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) to isolate the product .
  • Validation : Characterization via 1H^1H/13C^{13}C-NMR, HRMS, and X-ray crystallography (if crystalline) to confirm regiochemistry and purity .

Q. How can researchers assess the initial biological activity of this compound?

A tiered screening approach is recommended:

  • In vitro enzyme assays : Test inhibitory activity against targets like DPP-IV (dipeptidyl peptidase-IV) using fluorogenic substrates (e.g., Gly-Pro-AMC) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) and non-cancerous lines (e.g., HEK293) to evaluate selectivity .
  • Dose-response curves : Generate IC50_{50} values for potency comparison with reference compounds (e.g., sitagliptin for DPP-IV) .

Q. What structural features influence the compound’s stability and solubility?

  • Sulfonyl groups : Enhance metabolic stability but reduce aqueous solubility. Use logP calculations (e.g., SwissADME) to predict lipophilicity .
  • Piperazine ring : Conformational flexibility improves binding to hydrophobic enzyme pockets but may require salt formation (e.g., HCl salts) for solubility optimization .
  • Benzodioxine moiety : Planar aromatic systems may contribute to π-π stacking in target binding but increase aggregation risk in solution .

Advanced Research Questions

Q. How can contradictory data on cytotoxicity and metabolic stability be resolved?

  • Mechanistic studies : Perform transcriptomic profiling (RNA-seq) on treated cells to identify off-target effects or compensatory pathways .
  • Metabolic profiling : Use liver microsomes or hepatocytes to identify major metabolites (LC-MS/MS) and assess CYP450 inhibition potential .
  • Structural analogs : Synthesize derivatives with modified sulfonyl groups (e.g., replacing cyclopropane with trifluoromethyl) to decouple cytotoxicity from target activity .

Q. What experimental strategies validate the compound’s dual-targeting potential (e.g., AChE/MAO-B inhibition)?

  • Enzyme kinetics : Conduct parallel Lineweaver-Burk analyses for AChE and MAO-B to determine inhibition modes (competitive/uncompetitive) .
  • Cellular models : Use SH-SY5Y neuroblastoma cells to measure acetylcholine levels (ELISA) and reactive oxygen species (ROS) reduction (DCFH-DA assay) .
  • In silico docking : Compare binding poses in AChE (PDB: 4EY7) and MAO-B (PDB: 2V5Z) active sites to optimize substituent geometry .

Q. How can researchers address reduced bioactivity in modified piperazine derivatives?

  • Beta-cyclodextrin complexation : Improve solubility and bioavailability without structural modification, as seen in low-toxicity piperazine analogs .
  • Pro-drug design : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance membrane permeability .
  • Synergistic combinations : Pair the compound with adjuvants (e.g., P-glycoprotein inhibitors) to overcome efflux-mediated resistance .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response discrepancies across cell lines?

  • Hierarchical Bayesian modeling : Account for inter-cell-line variability while estimating shared parameters (e.g., Hill coefficient) .
  • ANOVA with post-hoc tests : Compare IC50_{50} values across ≥3 cell lines, adjusting for multiple comparisons (e.g., Tukey’s HSD) .
  • Cluster analysis : Group cell lines by response patterns (e.g., Euclidean distance metrics) to identify sensitive subtypes .

Q. How should researchers prioritize SAR (Structure-Activity Relationship) studies for this compound?

  • Free-Wilson analysis : Quantify contributions of substituents (e.g., benzodioxine vs. cyclopropane) to activity .
  • 3D-QSAR : Build CoMFA or CoMSIA models using aligned conformers from molecular dynamics simulations .
  • Synthetic feasibility scoring : Rank analogs by synthetic accessibility (e.g., SynthIA tool) to balance novelty and practicality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.